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Compound of Interest

Compound Name: 3-Formyilpicolinic acid

Cat. No.: B100351

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-
Formylpicolinic acid, a pyridine derivative of interest in medicinal chemistry and materials
science. Due to the limited availability of published experimental spectra for this specific
compound, this document presents predicted data based on established principles of nuclear
magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry
(MS). This guide also outlines standardized experimental protocols for acquiring such data.

Chemical Structure

3-Formylpicolinic acid (IUPAC Name: 3-Formylpyridine-2-carboxylic acid) is a pyridine ring
substituted with a carboxylic acid group at position 2 and a formyl (aldehyde) group at position
3.

Molecular Formula: C7HsNOs Molecular Weight: 151.12 g/mol CAS Number: 19182-29-7[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-Formylpicolinic acid.
These predictions are based on the analysis of its chemical structure and comparison with data
for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR (Proton NMR): The predicted *H NMR spectrum in a solvent like DMSO-de would
exhibit signals for the three aromatic protons on the pyridine ring, the aldehyde proton, and the
carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of
the carboxylic acid and formyl groups.

Table 1: Predicted *H NMR Data for 3-Formylpicolinic Acid

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Carboxylic acid (-

~13.0-14.0 Singlet (broad) 1H

COOH)
~10.1 Singlet 1H Aldehyde (-CHO)

H6 (proton on pyridine
~8.8-9.0 Doublet of doublets 1H )

ring)

H4 (proton on pyridine
~8.3-8.5 Doublet of doublets 1H )

ring)

H5 (proton on pyridine
~7.8-8.0 Triplet 1H P by

ring)

13C NMR (Carbon NMR): The predicted 3C NMR spectrum would show seven distinct signals
corresponding to the seven carbon atoms in the molecule.

Table 2: Predicted 3C NMR Data for 3-Formylpicolinic Acid
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Chemical Shift (6, ppm) Assignment

~192 Aldehyde Carbonyl (C=0)

~165 Carboxylic Acid Carbonyl (C=0)
~152 C2 (carbon attached to -COOH)
~150 C6 (carbon adjacent to Nitrogen)
~140 C4 (aromatic CH)

~135 C3 (carbon attached to -CHO)
~128 C5 (aromatic CH)

Infrared (IR) Spectroscopy

The IR spectrum of 3-Formylpicolinic acid is expected to show characteristic absorption
bands for the O-H stretch of the carboxylic acid, the C=0 stretches of the carboxylic acid and
aldehyde, and C-H stretches of the aromatic ring and aldehyde.

Table 3: Predicted IR Absorption Data for 3-Formylpicolinic Acid
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Wavenumber (cm~12)

Intensity

Functional Group
Vibration

O-H stretch (Carboxylic acid

3300 - 2500 Broad, Strong _

dimer)
~3050 Medium Aromatic C-H stretch

] Aldehyde C-H stretch (Fermi

~2850, ~2750 Medium, Weak

doublet)
~1730 Strong C=0 stretch (Carboxylic acid)
~1700 Strong C=0 stretch (Aldehyde)

C=C and C=N stretches
~1600, ~1470 Medium o

(Pyridine ring)
~1300 Medium C-O stretch (Carboxylic acid)

) O-H bend (out-of-plane,

~900 Broad, Medium ] S

Carboxylic acid dimer)

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, 3-Formylpicolinic acid is expected to show a

molecular ion peak (M*) and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for 3-Formylpicolinic Acid

m/z (mass-to-charge ratio)

Relative Intensity

Proposed Fragment

151 High [M]* (Molecular lon)

134 Moderate [M - OH]*

123 High [M - COJ* or [M - NCHOJ*

106 High [M - COOH]*
CsHaN]J* (Pyridine rin

78 Moderate [CsHaNT™ (Py g
fragment)
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Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data described

above.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 3-Formylpicolinic acid in about 0.6
mL of a deuterated solvent (e.g., DMSO-ds, CDClIs, or D20 with a suitable pH adjustment) in
a 5 mm NMR tube.

Instrument Setup:

o Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

o Tune and shim the instrument to optimize the magnetic field homogeneity.

o Set the appropriate spectral width and acquisition time for *H and 3C nuclei.
Data Acquisition:

o 'H NMR: Acquire the spectrum using a standard single-pulse experiment. Set the number
of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural
abundance of 13C.

Data Processing:

o

Apply Fourier transformation to the acquired free induction decay (FID).

[¢]

Phase correct the spectrum and perform baseline correction.

[e]

Calibrate the chemical shift scale using the residual solvent peak as an internal standard
(e.g., DMSO at 2.50 ppm for *H and 39.52 ppm for 13C).

[¢]

Integrate the signals in the *H NMR spectrum.
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Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press
it into a transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

¢ Instrument Setup:
o Use a Fourier-transform infrared (FTIR) spectrometer.

o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Data Acquisition:
o Place the prepared sample in the spectrometer's sample holder.

o Acquire the sample spectrum over a typical range of 4000-400 cm~1. Co-add multiple
scans (e.g., 16-32) to improve the signal-to-noise ratio.

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile).

¢ Instrument Setup:

o Use a mass spectrometer equipped with an appropriate ionization source (e.g.,
Electrospray lonization - ESI, or Electron lonization - EI).
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o For ESI, the sample can be introduced via direct infusion or through a liquid
chromatography (LC) system.[2][3] For EI, the sample is typically introduced via a direct
insertion probe or a gas chromatography (GC) system.

o Calibrate the mass analyzer using a known standard.

o Data Acquisition:
o Introduce the sample into the ion source.
o Acquire the mass spectrum over a desired mass range (e.g., m/z 50-300).

o Data Processing: The instrument software will display the mass spectrum, showing the
relative abundance of ions as a function of their mass-to-charge ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-Formylpicolinic acid.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Formylpicolinic Acid: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b100351#spectroscopic-data-of-3-formylpicolinic-acid-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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